molecular formula C17H28Se B14589579 [(Undecan-2-yl)selanyl]benzene CAS No. 61539-86-4

[(Undecan-2-yl)selanyl]benzene

Katalognummer: B14589579
CAS-Nummer: 61539-86-4
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: CSUBCMZIKQAUGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Undecan-2-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and an undecan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Undecan-2-yl)selanyl]benzene typically involves the reaction of an appropriate selenide precursor with an alkyl halide. One common method is the reaction of sodium selenide with 2-bromoundecane in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

[(Undecan-2-yl)selanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Regeneration of the selenide.

    Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[(Undecan-2-yl)selanyl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(Undecan-2-yl)selanyl]benzene involves its ability to participate in redox reactions, modulating oxidative stress within biological systems. The selenium atom can undergo reversible oxidation and reduction, allowing it to interact with various molecular targets, including enzymes involved in redox regulation. This redox activity is crucial for its potential therapeutic effects, such as antioxidant and anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.

    Selenocysteine: A naturally occurring amino acid containing selenium.

    Selenomethionine: A selenium analog of the amino acid methionine.

Uniqueness

[(Undecan-2-yl)selanyl]benzene is unique due to its specific structure, which combines a long alkyl chain with a selenium atom and a benzene ring

Eigenschaften

CAS-Nummer

61539-86-4

Molekularformel

C17H28Se

Molekulargewicht

311.4 g/mol

IUPAC-Name

undecan-2-ylselanylbenzene

InChI

InChI=1S/C17H28Se/c1-3-4-5-6-7-8-10-13-16(2)18-17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3

InChI-Schlüssel

CSUBCMZIKQAUGU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(C)[Se]C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.